1-((2,5-Dimethoxyphenyl)sulfonyl)-4-(((4-methoxyphenyl)thio)methyl)piperidine
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Overview
Description
This compound is a piperidine derivative with various functional groups attached, including a sulfonyl group, a thiomethyl group, and methoxyphenyl groups. Piperidine is a common motif in many pharmaceuticals and natural products, and the other functional groups can significantly influence the compound’s properties and reactivity .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The piperidine ring provides a cyclic structure, and the various substituents would be arranged depending on their position on this ring .Chemical Reactions Analysis
The reactivity of this compound would be influenced by its functional groups. For example, the sulfonyl group might undergo substitution reactions, and the thiomethyl group might participate in oxidation or reduction reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of polar functional groups might make it soluble in polar solvents .Scientific Research Applications
Synthesis and Biological Activities
1-((2,5-Dimethoxyphenyl)sulfonyl)-4-(((4-methoxyphenyl)thio)methyl)piperidine and its derivatives have been the subject of various studies focusing on their synthesis and potential biological activities. For instance, a study on the synthesis of new 5-HT2A selective ligands involved the creation of N-substituted-piperidinyl-4-phenylthioether and sulfone derivatives. These compounds demonstrated high selectivity for the 5-HT2A receptor, suggesting their potential in researching psychiatric and neurological disorders (Wang et al., 2001).
Chemical Structure and Reactivity
The effect of various N-acyl and N-sulfonyl groups on the anodic methoxylation of piperidine derivatives has also been studied. These modifications can significantly influence the chemical reactivity and potential applications of these compounds in medicinal chemistry and drug synthesis (Golub & Becker, 2015).
Antimicrobial and Antioxidant Activities
Research into the antimicrobial and antioxidant properties of compounds related to this compound has yielded promising results. For example, the microwave-assisted synthesis of new sulfonyl hydrazones featuring piperidine derivatives demonstrated significant antioxidant capacity and anticholinesterase activity. These findings indicate the potential therapeutic applications of these compounds in treating oxidative stress-related diseases and neurodegenerative disorders (Karaman et al., 2016).
Molecular Structure Studies
The detailed molecular structure and crystal studies of derivatives of this compound have been conducted to understand their conformations and geometric arrangements. These studies are crucial for the rational design of drugs and materials with specific functions and properties (Naveen et al., 2015).
Future Directions
properties
IUPAC Name |
1-(2,5-dimethoxyphenyl)sulfonyl-4-[(4-methoxyphenyl)sulfanylmethyl]piperidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27NO5S2/c1-25-17-4-7-19(8-5-17)28-15-16-10-12-22(13-11-16)29(23,24)21-14-18(26-2)6-9-20(21)27-3/h4-9,14,16H,10-13,15H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEDDIUZIWIWVQD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)SCC2CCN(CC2)S(=O)(=O)C3=C(C=CC(=C3)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27NO5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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